molecular formula C6H4BrClN2O B13028342 4-Bromo-6-chloronicotinamide

4-Bromo-6-chloronicotinamide

Cat. No.: B13028342
M. Wt: 235.46 g/mol
InChI Key: PTVFYXPOSUGVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-chloronicotinamide is a heterocyclic compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of bromine and chlorine atoms attached to the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloronicotinamide typically involves the halogenation of nicotinamide derivatives. One common method includes the bromination and chlorination of nicotinamide using appropriate halogenating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is maintained to ensure selective halogenation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloronicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents under inert atmosphere.

Major Products: The major products formed from these reactions include various substituted nicotinamide derivatives, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antibacterial and antibiofilm properties.

    Medicine: Potential use in drug development due to its biological activity. It is being explored for its role in inhibiting bacterial growth and biofilm formation.

    Industry: Used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloronicotinamide involves its interaction with specific molecular targets. It is believed to inhibit bacterial growth by interfering with essential biochemical pathways. The compound may bind to bacterial enzymes or receptors, disrupting their normal function and leading to cell death. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

4-Bromo-6-chloronicotinamide can be compared with other nicotinamide derivatives such as:

  • 2-Chloro-N-(2-chlorophenyl)nicotinamide (ND1)
  • 2-Chloro-N-(3-chlorophenyl)nicotinamide (ND2)
  • 2-Chloro-N-(4-chlorophenyl)nicotinamide (ND3)
  • N-(2-Bromophenyl)-2-chloronicotinamide (ND4)

These compounds share similar structural features but differ in their halogenation patterns and substituents. This compound is unique due to its specific bromine and chlorine substitution, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C6H4BrClN2O

Molecular Weight

235.46 g/mol

IUPAC Name

4-bromo-6-chloropyridine-3-carboxamide

InChI

InChI=1S/C6H4BrClN2O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11)

InChI Key

PTVFYXPOSUGVTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.